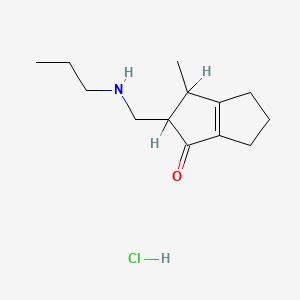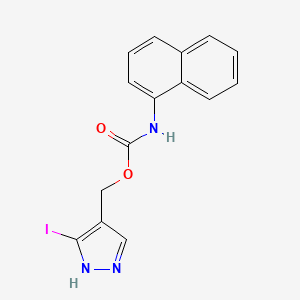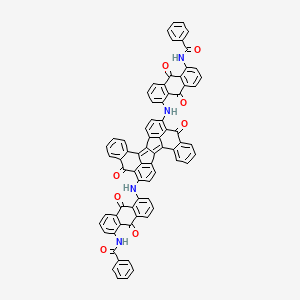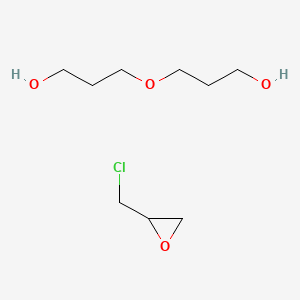
2-(Chloromethyl)oxirane;3-(3-hydroxypropoxy)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)oxirane;3-(3-hydroxypropoxy)propan-1-ol: is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which combines the reactive epoxide group of 2-(chloromethyl)oxirane with the hydroxyl functionality of 3-(3-hydroxypropoxy)propan-1-ol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)oxirane;3-(3-hydroxypropoxy)propan-1-ol typically involves the reaction of 2-(chloromethyl)oxirane with 3-(3-hydroxypropoxy)propan-1-ol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
化学反应分析
Types of Reactions
2-(Chloromethyl)oxirane;3-(3-hydroxypropoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides and alcohols.
Reduction: Reduction reactions can convert the epoxide group to diols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2-(Chloromethyl)oxirane;3-(3-hydroxypropoxy)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and resins.
作用机制
The mechanism of action of 2-(Chloromethyl)oxirane;3-(3-hydroxypropoxy)propan-1-ol involves its reactive epoxide group, which can form covalent bonds with nucleophiles such as proteins and DNA. This reactivity makes it useful in various applications, including enzyme inhibition and protein labeling .
相似化合物的比较
Similar Compounds
Epichlorohydrin: Similar in structure but lacks the hydroxyl functionality.
Glycidyl chloride: Another epoxide with similar reactivity but different substituents.
3-Chloro-1,2-propylene oxide: Shares the epoxide group but has different chemical properties.
Uniqueness
2-(Chloromethyl)oxirane;3-(3-hydroxypropoxy)propan-1-ol is unique due to its combination of epoxide and hydroxyl groups, providing a versatile platform for various chemical reactions and applications .
属性
分子式 |
C9H19ClO4 |
|---|---|
分子量 |
226.70 g/mol |
IUPAC 名称 |
2-(chloromethyl)oxirane;3-(3-hydroxypropoxy)propan-1-ol |
InChI |
InChI=1S/C6H14O3.C3H5ClO/c7-3-1-5-9-6-2-4-8;4-1-3-2-5-3/h7-8H,1-6H2;3H,1-2H2 |
InChI 键 |
BCWZHCBTABRMFM-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)CCl.C(CO)COCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


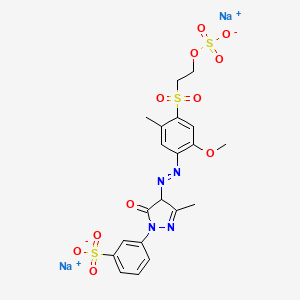
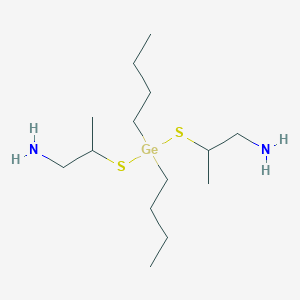
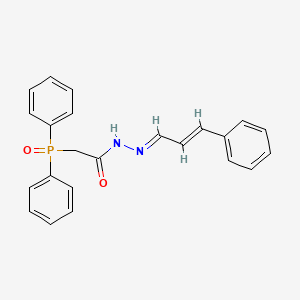
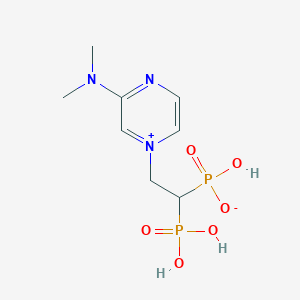
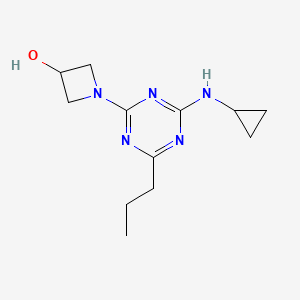

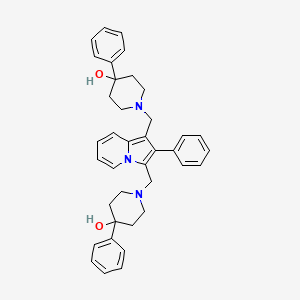
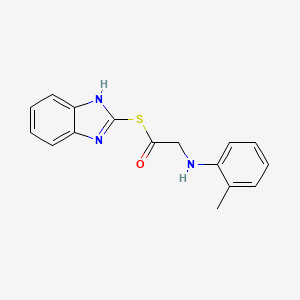


![(1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene](/img/structure/B12733620.png)
